molecular formula C23H23N3O2 B2811756 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 887887-25-4

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2811756
CAS No.: 887887-25-4
M. Wt: 373.456
InChI Key: VWCNYNQGZBXBBF-UHFFFAOYSA-N
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Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl]-5,6,7,8-Tetrahydronaphthalene-2-Carboxamide features a 1,3,4-oxadiazole core bridging two tetrahydronaphthalene (tetralin) moieties. The tetralin groups enhance lipophilicity, which may influence membrane permeability and target binding.

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-21(19-11-9-15-5-1-3-7-17(15)13-19)24-23-26-25-22(28-23)20-12-10-16-6-2-4-8-18(16)14-20/h9-14H,1-8H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCNYNQGZBXBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has a complex structure characterized by the presence of an oxadiazole ring and tetrahydronaphthalene moieties. Its molecular formula is C20H20N4O2C_{20}H_{20}N_{4}O_{2} with a molecular weight of 364.40 g/mol. The oxadiazole moiety is known for its diverse biological activities.

Biological Activity Overview

The biological activities of compounds containing oxadiazole rings have been extensively studied. These compounds often exhibit:

  • Anticancer Activity : Many studies have reported the cytotoxic effects of oxadiazole derivatives against various cancer cell lines.
  • Antibacterial and Antifungal Properties : Some derivatives have shown promising results against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds have demonstrated the ability to reduce inflammation in preclinical models.

Anticancer Activity

Recent research highlights the anticancer potential of this compound.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and C6 (glioma) cells with IC50 values comparable to standard chemotherapeutics like cisplatin .
    Cell LineIC50 Value (µM)Reference
    A5490.128 ± 0.020
    C60.103 ± 0.026
  • Mechanism of Action : The compound appears to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in tumor progression and metastasis. Molecular docking studies suggest strong binding affinity to the active site of MMP-9 .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the oxadiazole ring significantly influence anticancer activity. The presence of specific substituents enhances potency against cancer cells .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The lipophilicity due to the tetrahydronaphthalene groups may enhance absorption.
  • Distribution : Likely distributed widely due to its non-polar characteristics.
  • Metabolism : Requires further investigation to understand metabolic pathways and potential active metabolites.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that compounds similar to N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide exhibit neuroprotective effects. These effects are primarily attributed to their ability to modulate neurotransmitter systems and protect neurons from excitotoxicity associated with conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's structure suggests it may interact with NMDA receptors and other glutamate receptors, potentially reducing neuronal damage caused by excessive glutamate signaling .

Antioxidant Activity
The antioxidant properties of this compound are significant in mitigating oxidative stress in various biological systems. Studies have shown that similar oxadiazole derivatives can scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for developing therapeutic agents aimed at treating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders .

Pharmacology

Potential Anticancer Activity
Compounds containing oxadiazole moieties have been investigated for their anticancer properties. The ability of this compound to inhibit cancer cell proliferation may be linked to its effects on key signaling pathways involved in cell growth and apoptosis. Preliminary studies suggest that this compound could serve as a lead for developing novel anticancer agents targeting specific cancer types.

Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This application is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a critical role .

Material Science Applications

Polymer Chemistry
In material science, the unique chemical structure of this compound can be utilized in the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research into its use as a functional additive in polymers is ongoing.

  • Neuroprotection in Experimental Models
    A study demonstrated that a structurally similar oxadiazole derivative significantly reduced neuronal death in models of excitotoxicity induced by glutamate. This suggests potential therapeutic applications for compounds like this compound in neurodegenerative diseases .
  • Anticancer Activity Assessment
    In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through apoptosis induction. Further investigations are required to elucidate the precise mechanisms involved and to optimize these compounds for clinical use.

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazoline-Tetralin Derivatives
  • Key Compounds : Synthesized in , these derivatives feature a thiazole ring instead of oxadiazole, connected to tetralin via an ether or acetohydrazide linker. Examples include N’-[3-Phenyl/Cyclohexyl-4-(substituted phenyl)thiazol-2(3H)-ylidene]-2-[(tetrahydronaphthalen-2-yl)oxy]acetohydrazides .
  • Structural Differences: Thiazole (S, N-containing) vs. oxadiazole (N, O-containing) alters electronic properties.
  • Biological Activity : Demonstrated antifungal activity against Candida species , suggesting a mechanism distinct from oxadiazole-based compounds .
Quinuclidine-Tetralin Derivatives
  • Key Compounds :
    • Comp-5 (): N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide replaces oxadiazole with a quinuclidine (rigid bicyclic amine).
    • (S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-Carboxamide (): Positional isomer of Comp-5 with a 1-carboxamide group.
  • Structural Differences :
    • Quinuclidine’s rigidity may enhance binding to neurological targets (e.g., acetylcholine receptors).
    • Carboxamide position (1- vs. 2-) influences spatial orientation.
  • Toxicity : The 1-carboxamide derivative exhibits acute oral toxicity (H302) and skin irritation, highlighting the impact of substitution patterns on safety profiles .
Thiazole-Dioxine Hybrids
  • Key Compound : N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-Thiazol-2-yl]-5,6-Dihydro-1,4-Dioxine-2-Carboxamide ().
  • Structural Differences :
    • Thiazole replaces oxadiazole, and a dihydrodioxine (oxygen-rich) group is present.
    • Increased oxygen content may improve solubility but reduce lipophilicity.

Comparative Data Table

Compound Class Core Heterocycle Key Substituents Biological Activity Toxicity Notes Reference
Target Compound 1,3,4-Oxadiazole Dual tetralin groups Undisclosed (potential kinase inhibition) Not reported -
Thiazoline-Tetralin Derivatives Thiazole Phenyl/Cyclohexyl, acetohydrazide Antifungal (Candida spp.) Not tested
Comp-5 Quinuclidine Azabicyclo[2.2.2]octane Suspected CNS activity Not detailed
Quinuclidin-3-yl Derivative Quinuclidine 1-Carboxamide tetralin Undisclosed Acute toxicity (H302)
Thiazole-Dioxine Hybrid Thiazole Dihydrodioxine carboxamide Undisclosed Not reported

Key Research Findings

Heterocycle Impact: Oxadiazole (target compound): Electron-deficient, favoring π-π stacking and hydrogen bonding. Quinuclidine (): Rigid structure enhances selectivity for CNS targets but may increase toxicity.

Biological Activity :

  • Thiazoline derivatives () showed MIC values of 12.5–50 µg/mL against C. albicans , attributed to thiazole’s interaction with fungal enzymes .
  • Quinuclidine derivatives () require caution due to acute oral toxicity (LD50: 300–2000 mg/kg) and respiratory irritation risks .

Physicochemical Properties: Dual tetralin groups in the target compound likely increase logP (predicted >4), favoring blood-brain barrier penetration but reducing aqueous solubility.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for this compound?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with tetrahydronaphthalene carbonyl precursors, followed by oxadiazole ring formation. Key steps include:

  • Reagents : Hydrazine hydrate, carbon disulfide, and tetrahydronaphthalene carboxylic acid derivatives .
  • Solvents : Ethanol or dimethylformamide (DMF) for improved solubility and yield .
  • Temperature : Reactions often require reflux (80–120°C) to facilitate cyclization .
  • Catalysts : Potassium hydroxide or tetrabutylammonium bromide (TBAB) for accelerated kinetics .
    Optimization Tip : Use thin-layer chromatography (TLC) or HPLC to monitor intermediate purity, ensuring minimal byproduct formation .

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:
Structural confirmation requires orthogonal techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic protons and carboxamide/oxadiazole moieties .
  • IR Spectroscopy : Peaks at 1670–1690 cm1^{-1} confirm C=O stretching in the carboxamide group .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+) .
    Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) .

Basic: How do structural features influence biological activity?

Answer:

  • Oxadiazole Ring : Enhances enzyme inhibition (e.g., kinase or protease targets) via hydrogen bonding and π-π stacking .
  • Tetrahydronaphthalene Moieties : Improve lipophilicity, aiding blood-brain barrier penetration .
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the naphthalene ring increase antimicrobial potency .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from assay conditions or target specificity. Mitigation strategies:

  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and calorimetry .
  • Standardized Protocols : Control variables like serum concentration in cell-based assays .
  • Structural Confirmation : Re-synthesize batches and verify purity (>95%) to exclude impurity-driven effects .

Advanced: What computational tools predict target interactions and binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR or COX-2) .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .
  • AI Integration : COMSOL Multiphysics with machine learning to optimize reaction pathways and predict metabolite formation .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Prodrug Design : Introduce ester or phosphate groups to reduce first-pass metabolism .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Deuterium Exchange : Replace labile hydrogens with deuterium at metabolically vulnerable sites .

Advanced: How to design structure-activity relationship (SAR) studies for substituent variations?

Answer:

  • Systematic Substitution : Replace the 3-methylphenyl group () with fluorobenzyl or pyridinyl moieties to assess electronic effects .
  • Bioisosteres : Replace the oxadiazole ring with thiadiazole or triazole to compare potency .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity .

Methodological: How should this compound be handled and stored to ensure stability?

Answer:

  • Storage : -20°C in amber vials under inert gas (argon) to prevent oxidation .
  • Handling : Use glove boxes (O2_2 < 0.1 ppm) for hygroscopic batches .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways .

Advanced: How to translate in vitro activity to in vivo efficacy studies?

Answer:

  • Pharmacokinetic Profiling : Measure Cmax_\text{max}, Tmax_\text{max}, and AUC in rodent models after oral/intravenous dosing .
  • Toxicokinetics : Assess liver enzyme (ALT/AST) levels and histopathology at therapeutic doses .
  • Formulation : Use PEGylated nanoparticles or liposomes to enhance bioavailability .

Advanced: Can this compound synergize with existing therapies?

Answer:

  • Combination Screens : Test with cisplatin (cancer) or β-lactams (antimicrobials) using Chou-Talalay synergy assays .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways upregulated in combination therapy .

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